Cas no 37975-62-5 (7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'R,4'R)-form, 4'-Me ether, 3'-angeloyl)

7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'R,4'R)-form, 4'-Me ether, 3'-angeloyl structure
37975-62-5 structure
Product Name:7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'R,4'R)-form, 4'-Me ether, 3'-angeloyl
CAS-nummer:37975-62-5
MF:C20H22O6
MW:358.385086536407
CID:320787
Update Time:2024-02-29

7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'R,4'R)-form, 4'-Me ether, 3'-angeloyl Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Butenoic acid,2-methyl-,(6R,7R)-7,8-dihydro-6-methoxy-8,8-dimethyl-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-ylester, rel-(-)- (9CI)
    • 2H,6H-Benzo[1,2-b:5,4-b']dipyran,2-butenoic acid deriv.
    • Peuarin
    • CID 101316837
    • 2-Methyl-2-butenoic acid [7,8-dihydro-6-methoxy-8,8-dimethyl-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl] ester
    • 2-Butenoic acid, 2-methyl-, (6R,7R)-7,8-dihydro-6-methoxy-8,8-dimethyl-2-oxo-2H,6H-benzo[1,2-b:5,4-b']dipyran-7-yl ester, rel-(-)- (9CI)
    • 7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'R,4'R)-form, 4'-Me ether, 3'-angeloyl
    • Inchi: 1S/C20H22O6/c1-6-11(2)19(22)25-18-17(23-5)13-9-12-7-8-16(21)24-14(12)10-15(13)26-20(18,3)4/h6-10,17-18H,1-5H3/b11-6+
    • InChI-sleutel: VGPPSZXNPGNBJV-IZZDOVSWSA-N
    • LACHT: O1C2C=C3C(C=CC(=O)O3)=CC=2C(C(C1(C)C)OC(/C(=C/C)/C)=O)OC

Berekende eigenschappen

  • Exacte massa: 358.142
  • Monoisotopische massa: 358.142
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 4
  • Complexiteit: 634
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 71.1

Experimentele eigenschappen

  • Dichtheid: 1.24±0.1 g/cm3(Predicted)
  • Kookpunt: 471.4±45.0 °C(Predicted)

7,8-Dihydro-6,7-dihydroxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one; (3'R,4'R)-form, 4'-Me ether, 3'-angeloyl Gerelateerde literatuur

Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd